ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a chemical compound that has been synthesized for research purposes. This compound has shown potential in various scientific applications due to its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This results in the inhibition of cancer cell growth and the promotion of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate in lab experiments is its potential to inhibit cancer cell growth. This makes it a promising compound for the development of new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with.
Future Directions
There are many potential future directions for research involving Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate. One direction is to further investigate its anti-cancer properties and to develop new drugs based on this compound. Another direction is to explore its potential for the treatment of neurological disorders such as Alzheimer's disease. Additionally, research could focus on improving the synthesis method for this compound and on developing new methods for its delivery to cells.
Synthesis Methods
The synthesis of Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves a multi-step process. The first step involves the preparation of 2-(4-pyridyl)thiazolidin-4-one, which is then reacted with piperazine and acetic anhydride to produce 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl)acetic acid. This acid is then esterified with ethanol to produce the final product, this compound.
Scientific Research Applications
Ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
ethyl 2-[2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-26-17(25)11-14-13-27-18(20-14)21-16(24)12-22-7-9-23(10-8-22)15-5-3-4-6-19-15/h3-6,13H,2,7-12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJKHGKHXZXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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